molecular formula C17H21Cl2NO B12527146 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one CAS No. 847363-79-5

1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one

Cat. No.: B12527146
CAS No.: 847363-79-5
M. Wt: 326.3 g/mol
InChI Key: DWRKKQZWICISRT-UHFFFAOYSA-N
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Description

1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexylmethylamino group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 1,1-dichloro-4-phenylbut-3-en-2-one. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-4-phenylbut-3-en-2-one: Lacks the cyclohexylmethylamino group, making it less complex.

    4-[(Cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one: Does not have the dichloro groups, which may affect its reactivity and applications.

Uniqueness

1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is unique due to the presence of both the dichloro and cyclohexylmethylamino groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

847363-79-5

Molecular Formula

C17H21Cl2NO

Molecular Weight

326.3 g/mol

IUPAC Name

1,1-dichloro-4-(cyclohexylmethylamino)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C17H21Cl2NO/c18-17(19)16(21)11-15(14-9-5-2-6-10-14)20-12-13-7-3-1-4-8-13/h2,5-6,9-11,13,17,20H,1,3-4,7-8,12H2

InChI Key

DWRKKQZWICISRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=CC(=O)C(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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